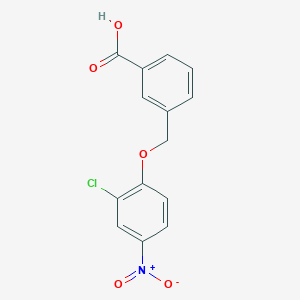
2-碘-2-甲基丙腈
描述
2-Iodo-2-methylpropionitrile is an organic compound with the molecular formula C4H6IN. It is a nitrile derivative characterized by the presence of an iodine atom and a nitrile group attached to a methyl-substituted carbon atom. This compound is known for its reactivity and is often used in various chemical reactions and industrial applications.
科学研究应用
2-Iodo-2-methylpropionitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in radical polymerization reactions.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other industrial chemicals.
作用机制
Target of Action
It is known to be used in chemical reactions as a reagent .
Mode of Action
It is known to participate in chemical reactions as a reagent . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Result of Action
The molecular and cellular effects of 2-Iodo-2-methylpropionitrile’s action would be determined by the specific chemical reactions it participates in . As a reagent, it could potentially contribute to a variety of chemical transformations, each with its own set of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodo-2-methylpropionitrile . For instance, it is known to be sensitive to light, and it is recommended to minimize light exposure and use it in a darkened place . Other factors, such as temperature and the presence of other chemicals, could also affect its reactivity and stability.
生化分析
Biochemical Properties
It is known that 2-Iodo-2-methylpropionitrile can be used to terminate polymerization reactions . It reacts with radicals, such as those generated by the photolysis of cyanoalkyl methacrylates, to form a stable radical species .
Molecular Mechanism
It is known to react with radicals to form a stable radical species
Temporal Effects in Laboratory Settings
2-Iodo-2-methylpropionitrile is known to be easily decomposed by light . Therefore, it should be used in a darkened place and its exposure to light should be minimized
准备方法
Synthetic Routes and Reaction Conditions: 2-Iodo-2-methylpropionitrile can be synthesized through the reaction of iodine with 2-methylpropionitrile in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like toluene under an argon atmosphere at elevated temperatures (around 100°C) and in the absence of light to prevent unwanted side reactions .
Industrial Production Methods: The industrial production of 2-iodo-2-methylpropionitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is often subjected to purification processes such as distillation or crystallization to obtain the final product .
化学反应分析
Types of Reactions: 2-Iodo-2-methylpropionitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Radical Reactions: It can participate in radical reactions, forming stable radical species when reacted with radicals generated by photolysis of cyanoalkyl methacrylates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Radical Reactions: Conditions typically involve the use of radical initiators like AIBN and solvents such as toluene.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Radical Reactions: Stable radical species are formed, which can be used in further polymerization reactions.
相似化合物的比较
2-Bromo-2-methylpropionitrile: Similar structure but with a bromine atom instead of iodine.
2-Chloro-2-methylpropionitrile: Similar structure but with a chlorine atom instead of iodine.
Comparison:
Reactivity: 2-Iodo-2-methylpropionitrile is more reactive than its bromo and chloro counterparts due to the larger size and lower bond dissociation energy of the carbon-iodine bond.
Applications: While all three compounds can be used in similar reactions, 2-iodo-2-methylpropionitrile is preferred in radical reactions due to its higher reactivity
属性
IUPAC Name |
2-iodo-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6IN/c1-4(2,5)3-6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESYUOJKJZGLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338469 | |
| Record name | 2-Iodo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19481-79-9 | |
| Record name | 2-Iodo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-2-methylpropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Iodo-2-methylpropionitrile facilitate photocontrolled polymerization?
A: 2-Iodo-2-methylpropionitrile acts as an initiator in iodine-mediated reversible-deactivation radical polymerization (RDRP) under light irradiation. [, , ] This process, also known as photocontrolled RDRP, allows for precise control over polymer chain growth. Upon light exposure, 2-Iodo-2-methylpropionitrile undergoes homolytic cleavage, generating radicals that initiate polymerization. The "reversible-deactivation" aspect enables switching the polymerization "on" and "off" by controlling light exposure, leading to well-defined polymers with targeted molecular weights and architectures. [, ]
Q2: What are the advantages of using 2-Iodo-2-methylpropionitrile in photocontrolled polymerization?
A2: 2-Iodo-2-methylpropionitrile offers several advantages:
- Simple System: Polymerization can occur with just the monomer, 2-Iodo-2-methylpropionitrile, and a solvent, simplifying the process. []
- Mild Conditions: Polymerization proceeds efficiently at room temperature under LED irradiation, eliminating the need for harsh conditions. [, ]
- Versatility: The technique is compatible with various methacrylate monomers, including those used to create water-soluble polymers. [, ]
- Spatial Control: Light-mediated activation allows for precise spatial and temporal control over polymerization, enabling the creation of complex polymer architectures. []
Q3: What are the potential applications of 2-Iodo-2-methylpropionitrile-mediated photocontrolled polymerization?
A3: This technology holds promise for various applications, including:
- Biomaterials: Synthesis of well-defined polymers for drug delivery systems, tissue engineering scaffolds, and other biomedical applications. []
- Nanomaterials: Creation of patterned surfaces and nanostructures for electronics, photonics, and sensing applications. []
- Green Chemistry: The use of water as a solvent in some cases offers a more environmentally friendly approach to polymer synthesis. []
Q4: Does the choice of solvent influence the effectiveness of 2-Iodo-2-methylpropionitrile in photocontrolled polymerization?
A: Yes, solvent selection significantly impacts polymerization. Research indicates that solvents containing carbonyl groups, like dimethyl sulfoxide, N,N-dimethylacetamide, and 1,3-dimethyl-2-imidazolidinone, can act as catalysts in the photocontrolled RDRP process. [, ] These solvents are believed to facilitate the formation of reactive species, enhancing polymerization efficiency. [, ] Conversely, some solvents might inhibit the reaction or lead to poorly controlled polymerization. [] Therefore, careful solvent selection is crucial for optimal results.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


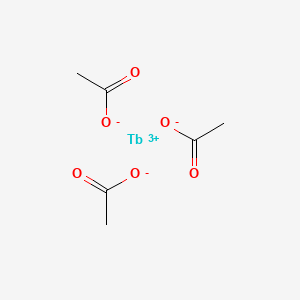
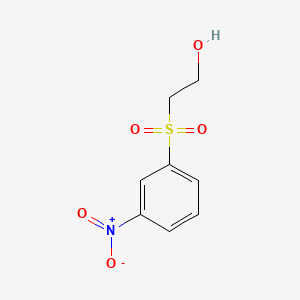
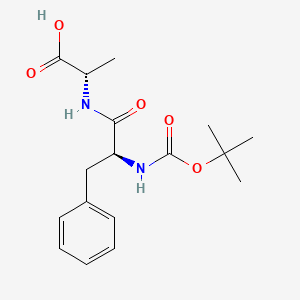

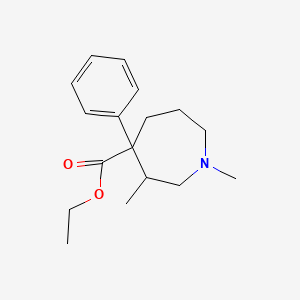
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
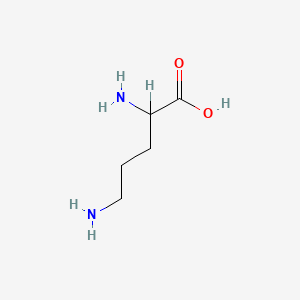

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
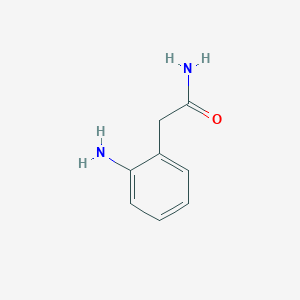
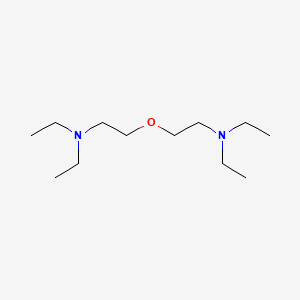
![6-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1595664.png)

